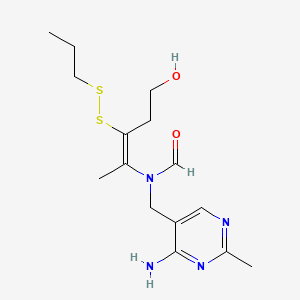

prosultiamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(E)-5-hydroxy-3-(propyldisulfanyl)pent-2-en-2-yl]formamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2S2/c1-4-7-22-23-14(5-6-20)11(2)19(10-21)9-13-8-17-12(3)18-15(13)16/h8,10,20H,4-7,9H2,1-3H3,(H2,16,17,18)/b14-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDCIYVVYDCXLSX-SDNWHVSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSSC(=C(C)N(CC1=CN=C(N=C1N)C)C=O)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCSS/C(=C(\C)/N(CC1=CN=C(N=C1N)C)C=O)/CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

973-99-9 (hydrochloride) | |

| Record name | Prosultiamine [INN:DCF:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59-58-5 | |

| Record name | Prosultiamine [INN:DCF:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | prosultiamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Prosultiamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROSULTIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI32MM3XE3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Neuroprotective Mechanisms of Prosultiamine

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prosultiamine, a synthetic, lipophilic derivative of thiamine (Vitamin B1), represents a significant advancement in therapeutic strategies for neurological disorders rooted in metabolic dysfunction and oxidative stress. Standard thiamine supplementation is often hampered by poor gastrointestinal absorption and limited transport across the blood-brain barrier.[1][2] this compound overcomes these limitations through its unique chemical structure, which facilitates efficient absorption and penetration into the central nervous system.[1][3] Once inside the brain, it is converted to thiamine diphosphate (ThDP), the biologically active coenzyme.[3] This guide elucidates the core mechanisms by which this compound exerts its neuroprotective effects, focusing on two primary pillars: the potentiation of the pentose phosphate pathway (PPP) to combat oxidative stress and the enhancement of mitochondrial bioenergetics to sustain neuronal function. By ensuring an adequate supply of ThDP to critical metabolic enzymes, this compound addresses the foundational bioenergetic deficits and oxidative damage that underpin many neurodegenerative conditions.

The this compound Advantage: Superior Bioavailability for Neurological Targets

Thiamine is a water-soluble vitamin that cannot passively diffuse across biological membranes; its transport into the brain is reliant on slow, carrier-mediated processes.[2][4] This transport limitation can be a critical bottleneck in treating neurological conditions where brain thiamine levels are insufficient. This compound (also known as thiamine disulfide) was developed to circumvent this issue.[5]

-

Lipophilic Nature: As a fat-soluble compound, this compound readily crosses the intestinal wall and, crucially, the blood-brain barrier, achieving higher intracellular concentrations in tissues with high metabolic demand, such as the brain.[1][3]

-

Intracellular Conversion: Following administration, this compound is absorbed and its disulfide bond is hydrolyzed, releasing thiamine and other active metabolites within the cells and liver.[3] This intracellular thiamine is then phosphorylated to form thiamine diphosphate (ThDP), the active coenzyme.

This enhanced delivery system ensures that ThDP-dependent enzymes within the central nervous system receive the necessary cofactor to function optimally, a critical factor in neuroprotection.

Caption: Workflow of this compound Administration and Conversion.

The Centrality of Thiamine Diphosphate (ThDP) in Neuronal Metabolism

The neuroprotective actions of this compound are fundamentally tied to the function of its active form, ThDP. ThDP is an indispensable coenzyme for a select group of enzymes that sit at the crossroads of glucose metabolism, energy production, and biosynthetic processes.[2][6]

-

Transketolase (TKT): A key enzyme in the non-oxidative branch of the Pentose Phosphate Pathway (PPP).[3]

-

Pyruvate Dehydrogenase Complex (PDHC): The gatekeeper enzyme linking glycolysis to the mitochondrial Krebs cycle.[2][6]

-

α-Ketoglutarate Dehydrogenase Complex (OGDHC): A rate-limiting enzyme within the Krebs cycle.[2][6]

Impairment of these enzymes due to thiamine deficiency leads to a cascade of deleterious effects, including reduced energy production, increased oxidative stress, and accumulation of toxic metabolic byproducts, all of which contribute to neuronal damage.[2]

Caption: Central Role of ThDP-Dependent Enzymes in Metabolism.

Mechanism 1: Attenuation of Oxidative Stress via the Pentose Phosphate Pathway

A primary mechanism of this compound-mediated neuroprotection is the bolstering of the cell's antioxidant defenses through the PPP.[7] The PPP is the principal metabolic route for the production of NADPH (reduced nicotinamide adenine dinucleotide phosphate).[8][9]

The Antioxidant Role of NADPH: NADPH is the essential reducing equivalent for the enzyme glutathione reductase. This enzyme regenerates reduced glutathione (GSH) from its oxidized state (GSSG). GSH is a master antioxidant that directly neutralizes reactive oxygen species (ROS) and is a cofactor for glutathione peroxidases. In states of high metabolic activity or pathological stress, neurons generate significant ROS, and a robust PPP is critical for preventing oxidative damage to lipids, proteins, and DNA.[10][11]

This compound's Impact: By ensuring optimal saturation of Transketolase with its cofactor ThDP, this compound enhances the metabolic flux through the PPP.[3][9] This leads to sustained production of NADPH, thereby increasing the capacity of the glutathione system to neutralize ROS and mitigate oxidative stress, a key factor in neurodegenerative diseases like Alzheimer's and ALS.[3][11]

Caption: this compound's Antioxidant Signaling Pathway.

Experimental Protocol 1: Quantification of Oxidative Stress via TBARS Assay

This protocol measures malondialdehyde (MDA), a major product of lipid peroxidation, as an indicator of oxidative stress.

Objective: To quantify lipid peroxidation in neuronal cell cultures or brain tissue homogenates following a neurotoxic challenge, with and without this compound treatment.

Methodology:

-

Sample Preparation:

-

Cell Culture: Lyse treated and untreated neuronal cells in RIPA buffer containing a protease inhibitor cocktail on ice.

-

Tissue: Homogenize brain tissue in cold PBS with a protease inhibitor cocktail.

-

Centrifuge samples at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.

-

Determine protein concentration using a BCA assay for normalization.

-

-

TBARS Reaction:

-

To 100 µL of sample supernatant, add 100 µL of SDS lysis solution and 250 µL of Thiobarbituric Acid (TBA) reagent.

-

Prepare standards using an MDA standard stock solution.

-

Vortex all tubes and incubate at 95°C for 60 minutes.

-

Cool samples on ice for 10 minutes to stop the reaction.

-

-

Measurement:

-

Centrifuge at 3,000 rpm for 15 minutes.

-

Transfer 200 µL of the supernatant from each tube to a 96-well plate.

-

Measure the absorbance at 532 nm using a microplate reader.

-

-

Analysis:

-

Calculate MDA concentration from the standard curve.

-

Normalize MDA concentration to the total protein concentration for each sample.

-

Compare MDA levels between control, neurotoxin-challenged, and this compound-treated groups. A significant decrease in MDA in the this compound group indicates a reduction in oxidative stress.

-

Mechanism 2: Enhancement of Mitochondrial Bioenergetics

The brain has an exceptionally high energy demand, consuming approximately 20% of the body's glucose and oxygen.[2] This energy is primarily produced via mitochondrial oxidative phosphorylation. The ThDP-dependent enzymes PDHC and OGDHC are critical for this process.

-

PDHC links the cytosolic process of glycolysis to the mitochondrial Krebs cycle by converting pyruvate into acetyl-CoA.[6]

-

OGDHC is a key rate-limiting enzyme within the Krebs cycle itself.[2]

Consequences of Bioenergetic Failure: Thiamine deficiency cripples these enzymes, leading to impaired glucose oxidation, a dramatic drop in ATP production, and the accumulation of lactate.[2] This bioenergetic failure compromises essential neuronal functions, including maintaining ion gradients, neurotransmitter synthesis, and axonal transport, ultimately triggering cell death pathways.

This compound's Role in Mitochondrial Rescue: By delivering a steady supply of thiamine that is converted to ThDP, this compound ensures the continued function of PDHC and OGDHC.[3][6] This supports efficient glucose metabolism, maintains Krebs cycle flux, and sustains the high levels of ATP production necessary for neuronal survival and function. This mechanism is particularly relevant for neurodegenerative conditions where impaired brain glucose metabolism is a known pathological feature.[12]

Experimental Protocol 2: Assessment of Neuronal Viability via ATP Quantification

This protocol uses a luciferase-based assay to quantify intracellular ATP levels as a direct measure of metabolic health and cell viability.

Objective: To determine if this compound pre-treatment can preserve neuronal viability and ATP levels in the face of a metabolic or excitotoxic insult.

Methodology:

-

Cell Culture and Treatment:

-

Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a 96-well white-walled, clear-bottom plate.

-

Pre-treat cells with various concentrations of this compound for 24 hours.

-

Introduce a neurotoxic stressor (e.g., glutamate for excitotoxicity, or a mitochondrial complex inhibitor like rotenone). Include untreated and vehicle-only controls.

-

Incubate for the desired challenge period (e.g., 6-24 hours).

-

-

ATP Measurement:

-

Equilibrate the plate and the ATP reagent (e.g., CellTiter-Glo®) to room temperature.

-

Add a volume of ATP reagent equal to the culture medium volume in each well.

-

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition:

-

Measure luminescence using a plate-reading luminometer.

-

-

Analysis:

-

Subtract background luminescence (from cell-free wells).

-

Express data as a percentage of the untreated control.

-

A preservation of ATP levels in the this compound-treated groups compared to the stressor-only group indicates a protective effect on cellular bioenergetics.

-

Summary of Supporting Evidence

The neuroprotective mechanisms of thiamine precursors are supported by a growing body of research. While direct clinical trials on this compound for major neurodegenerative diseases are less common, extensive research on the highly related lipophilic thiamine derivative, benfotiamine, provides strong correlative evidence.

| Finding | Observation | Implication for this compound | Reference(s) |

| Preclinical Models | Benfotiamine decreased oxidative stress, inflammation, and neurofibrillary tangle formation in mouse models of neurodegeneration. | Suggests a direct antioxidant and anti-inflammatory effect in the CNS, likely mediated by the same ThDP-dependent pathways. | [9] |

| Alzheimer's Disease | Impaired glucose metabolism and reduced activity of ThDP-dependent enzymes are known early features of Alzheimer's disease. | Providing a highly bioavailable source of thiamine can directly address this core metabolic defect. | [12] |

| Clinical Trials (Benfotiamine) | A pilot study in patients with mild cognitive impairment or early Alzheimer's showed that benfotiamine was safe and suggested a slowed rate of cognitive decline. | Provides clinical proof-of-concept that enhancing brain thiamine levels is a viable therapeutic strategy. | [13][14] |

Conclusion and Future Directions

This compound's mechanism of action in neuroprotection is multifaceted, addressing fundamental aspects of neuronal health. Its ability to efficiently cross the blood-brain barrier and bolster the activity of key ThDP-dependent enzymes provides a dual benefit: it enhances antioxidant defenses by stimulating the NADPH-producing pentose phosphate pathway and supports mitochondrial energy production by maintaining Krebs cycle function. This two-pronged approach makes this compound and other lipophilic thiamine derivatives compelling candidates for the treatment and prevention of neurodegenerative diseases characterized by metabolic deficits and oxidative stress.

Future research should focus on head-to-head comparisons of different thiamine precursors in various neurodegenerative models, clarifying the specific roles of their unique metabolites, and conducting larger-scale clinical trials to validate these promising mechanistic findings in patient populations.

References

- Patsnap Synapse. (2024-06-15).

- Patsnap Synapse. (2024-07-17).

- Taylor & Francis. (n.d.).

- ResearchGate. (2021-05-18). Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine.

- CymitQuimica. (n.d.). CAS 59-58-5: this compound.

- IntechOpen. (n.d.).

- Ge, T., Yang, W., et al. (n.d.). The pentose phosphate pathway in health and disease. PMC - PubMed Central.

- MDPI. (n.d.).

- Lu'o'ng, K. V. Q., & Nguyễn, L. T. H. (2021). Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine. PMC - PubMed Central.

- Rutgers Health. (2026-01-13). Rutgers Health Begins Clinical Trial to Determine If B1 Can Slow Alzheimer's Disease.

- Abcam. (n.d.).

- ClinicalTrials.gov. (n.d.). Benfotiamine in Alzheimer's Disease: A Pilot Study.

- Cornell Chronicle. (2024-12-23).

- PubMed. (n.d.).

- MDPI. (n.d.).

Sources

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Evaluation of blood-brain barrier thiamine efflux using the in situ rat brain perfusion method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS 59-58-5: this compound | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic Thioesters of Thiamine: Promising Tools for Slowing Progression of Neurodegenerative Diseases [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Neuroscientist’s work leads to clinical trial for early Alzheimer’s treatment | Cornell Chronicle [news.cornell.edu]

- 13. Rutgers Health Begins Clinical Trial to Determine If B1 Can Slow Alzheimer’s Disease | Rutgers University [rutgers.edu]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

An In-depth Technical Guide to the Therapeutic Potential of Prosultiamine in Alzheimer’s Disease

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Re-evaluating Thiamine's Role in Neurodegeneration

For decades, the link between severe thiamine (Vitamin B1) deficiency and neurological dysfunction has been unequivocally established, most notably in Wernicke-Korsakoff syndrome. However, emerging and compelling evidence now positions a more subtle, chronic brain-specific thiamine deficit as a critical, actionable target in the pathophysiology of Alzheimer’s disease (AD). The core challenge has not been the lack of thiamine in the diet, but rather its inefficient transport into and utilization by the aging and diseased brain.[1][2] This guide delves into the therapeutic rationale for using prosultiamine, a lipophilic thiamine derivative, to overcome this barrier. By examining its superior pharmacokinetics and multifaceted neuroprotective mechanisms—from restoring fundamental energy metabolism to mitigating oxidative stress and neuroinflammation—we present a comprehensive case for its investigation and development as a disease-modifying therapy for Alzheimer's disease. While much of the direct clinical evidence has been generated with the analogous compound benfotiamine, the shared mechanism of enhanced central nervous system (CNS) thiamine delivery provides a powerful proof-of-concept for the therapeutic class to which this compound belongs.

The Foundational Problem: Brain-Specific Thiamine Hypometabolism in Alzheimer's Disease

Alzheimer's disease is invariably characterized by a significant reduction in cerebral glucose metabolism, a feature observable even in preclinical stages.[3] This bioenergetic collapse is not merely a consequence of neurodegeneration but is increasingly understood as a key driver of it. Thiamine, in its active form thiamine diphosphate (ThDP), is an indispensable cofactor for three critical enzymes in glucose metabolism:

-

Pyruvate Dehydrogenase Complex (PDHC): The gatekeeper enzyme linking glycolysis to the mitochondrial tricarboxylic acid (TCA) cycle.[4]

-

α-Ketoglutarate Dehydrogenase Complex (KGDHC): A rate-limiting enzyme within the TCA cycle, essential for cellular ATP production.[5][6]

-

Transketolase (TK): A key enzyme in the pentose phosphate pathway (PPP), which generates NADPH for antioxidant defense and produces precursors for nucleotide synthesis.[4]

Studies of post-mortem AD brains reveal a stark reality: the activities of these thiamine-dependent enzymes are significantly diminished, with KGDHC and transketolase activities reduced by over 75% and 45%, respectively.[7] This enzymatic impairment occurs despite adequate thiamine levels in the blood, pointing to a localized deficiency within the brain tissue itself.[1][2] Preclinical models robustly support this connection; inducing thiamine deficiency in animals creates a pathology strikingly similar to AD, including cognitive deficits, amyloid plaque exacerbation, tau hyperphosphorylation, neuroinflammation, and oxidative stress.[5][8][9][10]

The failure of early clinical trials using high-dose standard thiamine hydrochloride underscores a critical point: hydrophilic thiamine poorly crosses the blood-brain barrier (BBB).[11] This highlights the necessity of a delivery vehicle that can efficiently penetrate the CNS.

This compound: A Superior Thiamine Delivery System

This compound (Thiamine Propyl Disulfide) is a synthetic, lipophilic derivative of thiamine designed for enhanced bioavailability. Its mechanism of superiority is rooted in its chemical structure.

-

Lipophilicity and Absorption: Unlike water-soluble thiamine, this compound is fat-soluble, allowing it to be readily absorbed from the gastrointestinal tract and, crucially, to passively diffuse across cell membranes, including the endothelial cells of the blood-brain barrier.[12]

-

Intracellular Conversion: Once inside the cell, this compound's disulfide bond is cleaved, releasing thiamine, which is then phosphorylated to its active form, ThDP.[12]

-

Sustained Activity: This efficient delivery mechanism leads to higher and more sustained intracellular concentrations of ThDP in tissues with high metabolic demand, like the brain, compared to equivalent doses of standard thiamine.[12]

This enhanced delivery is the cornerstone of its therapeutic potential, enabling the restoration of thiamine-dependent processes where they are most compromised.

Table 1: Comparative Properties of Thiamine Formulations

| Feature | Thiamine Hydrochloride | This compound | Benfotiamine |

| Chemical Class | Thiamine Salt | Thiamine Disulfide Derivative | S-acyl Thioester Derivative |

| Solubility | Water-soluble (Hydrophilic) | Fat-soluble (Lipophilic) | Fat-soluble (Lipophilic) |

| Primary Absorption | Active transport (saturable) | Passive diffusion | Passive diffusion |

| Bioavailability | Low to moderate | High | High |

| Blood-Brain Barrier Penetration | Poor | Excellent | Moderate |

| Primary Active Form | Thiamine Diphosphate (ThDP) | Thiamine Diphosphate (ThDP) | Thiamine Diphosphate (ThDP) |

Diagram 1: this compound Pharmacokinetic Pathway

This diagram illustrates the journey of this compound from oral administration to its action within a neuron.

Caption: Workflow of this compound's absorption, CNS delivery, and activation.

The Multifaceted Mechanism of Neuroprotection

This compound's therapeutic action extends beyond simple metabolic correction. By restoring ThDP levels, it initiates a cascade of downstream effects that counter the core pathologies of Alzheimer's disease.

Restoration of Energy Metabolism and Cholinergic Function

The primary effect is the reactivation of KGDHC and PDHC. Restoring flux through the TCA cycle replenishes cellular ATP, providing the necessary energy for neuronal maintenance, synaptic transmission, and ion gradient homeostasis. Furthermore, PDHC is critical for the synthesis of acetylcholine, the key neurotransmitter depleted in AD. Thiamine deficiency is known to produce a profound cholinergic deficit, which can be ameliorated by restoring thiamine levels.[5][8]

Mitigation of Oxidative Stress and Glycotoxicity

By reactivating transketolase (TK), this compound enhances the Pentose Phosphate Pathway. This has two major benefits:

-

Increased NADPH Production: NADPH is the primary reducing equivalent for glutathione reductase, which recycles oxidized glutathione (GSSG) back to its reduced state (GSH). GSH is the most abundant endogenous antioxidant, critical for neutralizing reactive oxygen species (ROS).

-

Reduced Glycotoxicity: Enhanced PPP activity shunts excess glucose metabolites away from pathways that form Advanced Glycation End-products (AGEs).[13] AGEs are toxic protein modifications that promote oxidative stress and inflammation and are implicated in AD pathology.

Attenuation of Neuroinflammation

Thiamine deficiency is a potent trigger for neuroinflammation, causing the activation of microglia and astrocytes.[8][14] This inflammatory state contributes to neuronal damage and accelerates disease progression. Preclinical studies using the thiamine analogue benfotiamine have demonstrated a marked reduction in inflammatory markers, such as glial fibrillary acidic protein (GFAP), in animal models of AD.[8] This anti-inflammatory effect is likely mediated by the reduction of upstream metabolic stressors like ROS and AGEs.

Diagram 2: this compound's Core Mechanisms of Action in a Neuron

Caption: this compound restores ThDP, impacting key enzymes and downstream pathology.

Preclinical and Clinical Evidence: A Proof-of-Concept

While this compound itself awaits large-scale clinical trials in AD, a wealth of data from its close analogue, benfotiamine, provides a robust proof-of-concept for this therapeutic strategy.

Preclinical Evidence

In numerous transgenic mouse models of AD (e.g., APP/PS1), treatment with benfotiamine has been shown to:

-

Improve Cognitive Function: Reversing memory deficits in behavioral tasks like the Morris water maze.[15]

-

Reduce Amyloid Pathology: Significantly decreasing the number and burden of amyloid-β plaques.[14][16]

-

Lessen Tau Hyperphosphorylation: Inhibiting the activity of glycogen synthase kinase-3β (GSK3β), a key kinase involved in tau pathology.[14]

-

Ameliorate Core Pathologies: Efficiently mitigating diminished glucose metabolism, oxidative stress, and inflammation.[13][17]

Table 2: Summary of Key Preclinical Findings with Benfotiamine in AD Models

| Study Focus | Animal Model | Key Findings | Implication for this compound |

| Cognitive Function & Pathology | APP/PS1 Mice | Improved spatial memory; Dose-dependent reduction in Aβ plaque number.[16] | Suggests potential to modify core cognitive and pathological features of AD. |

| Tau Pathology | Animal Model of AD | Suppressed GSK3β activity, a key tau kinase; Reduced levels of phosphorylated tau.[14] | Indicates a possible mechanism for halting the progression of neurofibrillary tangles. |

| Neuroinflammation | STZ-induced AD Model | Reversed inflammation and diminished GFAP (astrocyte activation marker).[8] | Points to a role in calming the chronic inflammatory state that drives neurodegeneration. |

Clinical Evidence (Benfotiamine)

A landmark Phase IIa randomized, double-blind, placebo-controlled trial provided the first clinical evidence of efficacy in humans with amnestic Mild Cognitive Impairment (aMCI) or mild AD.

-

Study Design: 70 participants were treated for 12 months with either benfotiamine (600 mg/day) or a placebo.[8][13]

-

Safety: The treatment was found to be safe and very well tolerated.[13]

-

Efficacy Outcomes:

-

Cognition (ADAS-Cog): The benfotiamine group showed a 43% reduction in the rate of cognitive decline compared to the placebo group (p=0.125), indicating a strong trend toward significance.[8][13]

-

Clinical Dementia Rating (CDR): Worsening in the CDR score was 77-79% lower in the benfotiamine group (p<0.05), a statistically significant finding suggesting a meaningful impact on daily function.[8][13]

-

Biomarkers: Benfotiamine significantly reduced the accumulation of plasma AGEs, confirming its mechanism of action in a clinical setting.[13]

-

These encouraging results have led to the launch of a large, multi-center Phase 2 study (The BenfoTeam Study) funded by the National Institutes of Health (NIH) to definitively assess the efficacy of benfotiamine in early AD.[3][17][18]

Table 3: Key Clinical Outcomes from the Phase IIa Benfotiamine Trial

| Outcome Measure | Placebo Group (Decline) | Benfotiamine Group (Decline) | Reduction in Decline | p-value |

| ADAS-Cog (Cognition) | Increase of 3.2 points | Increase of 1.8 points | 43% | 0.125 |

| CDR-SB (Global Function) | Increase of 1.1 points | Increase of 0.25 points | ~77% | 0.034 |

| Plasma AGEs (Biomarker) | Increase observed | Decrease observed | Significant Reduction | 0.044 |

| (Data synthesized from Gibson et al., 2022 and Luchsinger et al., 2021)[8][13] |

Methodologies for Evaluating this compound

For drug development professionals, a clear pathway for preclinical and clinical evaluation is essential.

Preclinical Evaluation Workflow

A robust preclinical program would involve inducing a combined AD and thiamine-deficient pathology in a relevant animal model.

Diagram 3: Preclinical Evaluation Workflow for this compound

Caption: A structured workflow for preclinical testing of this compound in an AD model.

Step-by-Step Protocol: Assessing Brain Thiamine Status

Protocol: Erythrocyte Transketolase (ETK) Activity Assay

This functional assay is a gold-standard method for assessing systemic thiamine status and can be adapted for tissue homogenates.

-

Sample Preparation: Collect whole blood in heparinized tubes. Prepare a hemolysate from washed erythrocytes. For brain tissue, prepare a cytosolic fraction from homogenized samples.

-

Assay Principle: The assay measures the rate of conversion of ribose-5-phosphate and xylulose-5-phosphate to sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate by transketolase.

-

Procedure: a. Divide the sample into two aliquots. b. To one aliquot, add a saturating amount of exogenous Thiamine Diphosphate (TPP). This measures the total potential enzyme activity. c. To the other aliquot, add a saline control. This measures the basal enzyme activity, which is dependent on the endogenous TPP. d. Incubate both samples with the enzyme substrates. e. Measure the rate of substrate consumption or product formation spectrophotometrically.

-

Calculation (TPP Effect):

-

TPP Effect (%) = ((Activity with added TPP - Basal Activity) / Basal Activity) * 100

-

-

Interpretation: A high TPP effect (typically >15-25%) indicates a functional thiamine deficiency, as a large portion of the apoenzyme is unsaturated with its cofactor.[4][5]

Future Directions and Conclusion

The evidence strongly suggests that correcting brain thiamine deficiency is a viable and compelling therapeutic strategy for Alzheimer's disease. The success of the benfotiamine Phase IIa trial provides a powerful tailwind for the development of other high-bioavailability thiamine prodrugs, like this compound.

Key Future Steps:

-

Direct Clinical Trials: A well-designed, placebo-controlled clinical trial of this compound in patients with MCI or early AD is the critical next step to establish its specific safety and efficacy profile.

-

Biomarker Development: Further investigation into biomarkers beyond AGEs, such as specific metabolic flux markers or neuroinflammatory cytokines, will help in monitoring treatment response and patient stratification.

-

Comparative Studies: Head-to-head studies comparing the CNS bioavailability and efficacy of different lipophilic thiamine derivatives (e.g., this compound vs. benfotiamine vs. sulbutiamine) would be highly informative for optimizing therapy.

References

-

Gibson, G.E., et al. (2016). Vitamin B1 (thiamine) and dementia. Annals of the New York Academy of Sciences. Available at: [Link]

-

Gibson, G.E., Feldman, H.H., et al. (2022). Pharmacological thiamine levels as a therapeutic approach in Alzheimer's disease. Frontiers in Pharmacology. Available at: [Link]

-

Karuppagounder, S.S., et al. (2009). Thiamine deficiency induces oxidative stress and exacerbates the plaque pathology in Alzheimer's mouse model. Neurobiology of Aging. Available at: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of this compound? Patsnap Synapse. Available at: [Link]

-

Ke, Z.J. & Gibson, G.E. (2004). Thiamine deficiency induces oxidative stress and apoptosis in cultured human neuroblastoma cells. Neurochemistry International. (Note: General reference on thiamine deficiency and oxidative stress, analogous to the cited article on alcohol-related dementia). Available at: [Link]

-

University of Iowa Health Care. (2024). University of Iowa Health Care is evaluating a synthetic version of vitamin B1 for the treatment of Alzheimer's disease. University of Iowa Health Care News. Available at: [Link]

-

Patsnap Synapse. (2024). What is this compound used for? Patsnap Synapse. Available at: [Link]

-

Blass, J.P. (2021). Supplemental thiamine as a practical, potential way to prevent Alzheimer's disease from commencing. Journal of Alzheimer's Disease Reports. Available at: [Link]

-

Kingsport Times News. (2025). Could a Synthetic Form of Thiamine (Vitamin B1) be a Potential Ally Against Early Alzheimer's Disease? Kingsport Times News. Available at: [Link]

-

Nolan, K.A., et al. (1991). A trial of thiamine in Alzheimer's disease. Archives of Neurology. Available at: [Link]

-

Pan, X., et al. (2016). Role of Thiamine in Alzheimer's Disease. BioMed Research International. Available at: [Link]

-

UC San Diego Health. (2022). Novel Treatment Approach to Alzheimer's Disease Uses Vitamin B1 Derivative. UC San Diego Health Newsroom. Available at: [Link]

-

Luchsinger, J.A., et al. (2021). Benfotiamine and Cognitive Decline in Alzheimer's Disease: Results of a Randomized Placebo-Controlled Phase IIa Clinical Trial. Journal of Alzheimer's Disease. Available at: [Link]

-

Bettendorff, L., et al. (2021). Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine. Molecules. Available at: [Link]

-

Gibson, G.E. & Blass, J.P. (2007). Abnormal Thiamine-Dependent Processes in Alzheimer's Disease. Lessons from Diabetes. Molecular Neurobiology. Available at: [Link]

-

The Wall Street Journal. (2015). Lack of Vitamin B1 May Lead to Alzheimer's. YouTube. Available at: [Link]

-

Attaluri, P., et al. (2024). Thiamine Deficiency in Diabetes: Implications for Diabetic Ketoacidosis. Metabolites. Available at: [Link]

-

Rutgers Health. (2026). Rutgers Health Begins Clinical Trial to Determine If B1 Can Slow Alzheimer's Disease. Rutgers Health News. Available at: [Link]

-

Pan, X., et al. (2010). Benfotiamine but not fursultiamine reduces the formation of amyloid plaques... ResearchGate. Available at: [Link]

-

Sheu, K.F., et al. (1985). Reduced activities of thiamine-dependent enzymes in the brains and peripheral tissues of patients with Alzheimer's disease. Annals of Neurology. Available at: [Link]

Sources

- 1. University of Iowa Health Care is evaluating a synthetic version of vitamin B1 for the treatment of Alzheimer’s disease | Carver College of Medicine - The University of Iowa [medicine.uiowa.edu]

- 2. Could a Synthetic Form of Thiamine (Vitamin B1) be a Potential Ally Against Early Alzheimer's Disease? | Kingsport Times News [timesnews.net]

- 3. Novel Treatment Approach to Alzheimer’s Disease Uses Vitamin B1 Derivative [today.ucsd.edu]

- 4. mdpi.com [mdpi.com]

- 5. Vitamin B1 (thiamine) and dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Reduced activities of thiamine-dependent enzymes in the brains and peripheral tissues of patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Pharmacological thiamine levels as a therapeutic approach in Alzheimer's disease [frontiersin.org]

- 9. Thiamine deficiency induces oxidative stress and exacerbates the plaque pathology in Alzheimer's mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. A trial of thiamine in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is the mechanism of this compound? [synapse.patsnap.com]

- 13. Benfotiamine and Cognitive Decline in Alzheimer’s Disease: Results of a Randomized Placebo-Controlled Phase IIa Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of Thiamine in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Abnormal Thiamine-Dependent Processes in Alzheimer’s Disease. Lessons from Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Neuroscientist’s work leads to clinical trial for early Alzheimer’s treatment | Cornell Chronicle [news.cornell.edu]

- 18. Rutgers Health Begins Clinical Trial to Determine If B1 Can Slow Alzheimer’s Disease | Rutgers University [rutgers.edu]

The Role of Prosultiamine in Optimizing Mitochondrial Energy Metabolism: A Technical Guide

Abstract

Mitochondrial dysfunction is a central pathological feature in a wide array of metabolic and neurodegenerative diseases. The intricate process of cellular energy production, primarily occurring within the mitochondria, is highly dependent on a consistent supply of essential cofactors. Thiamine (Vitamin B1), in its active form, thiamine pyrophosphate (TPP), is indispensable for key enzymatic reactions that fuel the Krebs cycle and oxidative phosphorylation. However, the therapeutic efficacy of conventional thiamine supplementation is often limited by its poor bioavailability. Prosultiamine, a lipophilic derivative of thiamine, overcomes this limitation, offering a more efficient means of augmenting intracellular thiamine levels. This technical guide provides an in-depth exploration of the effects of this compound on mitochondrial energy metabolism, grounded in the fundamental biochemistry of thiamine-dependent pathways. We will dissect the mechanism of action of this compound, its impact on critical mitochondrial enzyme complexes, and its subsequent influence on ATP production and reactive oxygen species (ROS) homeostasis. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the robust assessment of these mitochondrial parameters, empowering researchers and drug development professionals to rigorously evaluate the therapeutic potential of this compound and other mitochondrial-targeted compounds.

Introduction: The Bioenergetic Bottleneck of Thiamine Deficiency

Mitochondria, the powerhouses of the cell, are the primary sites of ATP synthesis through the orchestrated processes of the Krebs cycle and the electron transport chain (ETC). The efficiency of this energy-generating machinery is contingent upon the seamless functioning of several multi-enzyme complexes. Thiamine pyrophosphate (TPP) serves as a pivotal cofactor for two such critical complexes: the Pyruvate Dehydrogenase Complex (PDC) and the α-Ketoglutarate Dehydrogenase Complex (α-KGDH).[1][2]

A deficiency in thiamine leads to a cascade of detrimental metabolic consequences. Insufficient TPP impairs the activity of PDC and α-KGDH, leading to a bottleneck in the entry of pyruvate-derived acetyl-CoA into the Krebs cycle and a disruption of the cycle itself.[3][4] This impairment results in a state of "pseudo-hypoxia," where despite adequate oxygen supply, cells are unable to utilize it effectively for energy production.[5] The metabolic shift towards anaerobic glycolysis leads to lactic acidosis and a significant reduction in ATP synthesis.[6] Concurrently, the dysfunctional electron flow within the ETC can lead to an increase in the production of damaging reactive oxygen species (ROS).[6]

This compound, a synthetic thiamine derivative, was developed to address the poor absorption and bioavailability of standard thiamine.[1] Its lipophilic nature allows for enhanced passive diffusion across cell membranes and the blood-brain barrier, leading to higher and more sustained intracellular concentrations of thiamine.[1] Once inside the cell, this compound is converted to thiamine, which is then phosphorylated to its active form, TPP.[1]

This guide will elucidate the profound impact of this enhanced thiamine delivery on mitochondrial function, with a focus on this compound's role in restoring and optimizing cellular bioenergetics.

Molecular Mechanisms of this compound in Mitochondrial Metabolism

The effects of this compound on mitochondrial energy metabolism are intrinsically linked to its ability to replenish and elevate intracellular TPP levels. This, in turn, directly influences the activity of key mitochondrial enzymes.

Restoration of Pyruvate Dehydrogenase Complex (PDC) Activity

The PDC is the gatekeeper enzyme that links glycolysis to the Krebs cycle by catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA. This multi-enzyme complex absolutely requires TPP for the activity of its E1 subunit (pyruvate dehydrogenase).[7] In a state of thiamine deficiency, reduced TPP levels lead to a decrease in PDC activity, causing an accumulation of pyruvate and lactate.[6]

By efficiently delivering thiamine, this compound ensures the saturation of the E1 subunit with its essential cofactor, TPP, thereby restoring and maximizing PDC activity. This facilitates the conversion of pyruvate to acetyl-CoA, fueling the Krebs cycle for efficient energy production.[8]

Enhancement of α-Ketoglutarate Dehydrogenase Complex (α-KGDH) Function

The α-KGDH complex is a critical rate-limiting enzyme within the Krebs cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA. Similar to PDC, the E1 subunit of α-KGDH is TPP-dependent.[3][9] Thiamine deficiency compromises α-KGDH activity, further disrupting the Krebs cycle and limiting the production of reducing equivalents (NADH and FADH₂) necessary for the electron transport chain.[3][10]

This compound supplementation, by increasing TPP availability, enhances α-KGDH function, thereby promoting the smooth progression of the Krebs cycle and maximizing the generation of substrates for oxidative phosphorylation.[11]

Impact on Oxidative Phosphorylation and ATP Synthesis

By ensuring the optimal functioning of both PDC and α-KGDH, this compound indirectly but powerfully stimulates oxidative phosphorylation. The increased flux of acetyl-CoA and the enhanced activity of the Krebs cycle lead to a greater supply of NADH and FADH₂ to the electron transport chain. This, in turn, drives a higher rate of proton pumping and the generation of a robust proton-motive force, which is harnessed by ATP synthase to produce ATP.

Attenuation of Mitochondrial Oxidative Stress

Thiamine deficiency-induced mitochondrial dysfunction is a significant source of oxidative stress. The impaired electron flow in the ETC can lead to the leakage of electrons and the subsequent formation of superoxide radicals (O₂⁻•).[6] By restoring the efficiency of the Krebs cycle and the supply of reducing equivalents to the ETC, this compound helps to maintain a smooth and efficient electron flow, thereby minimizing the generation of ROS. Furthermore, some studies suggest that thiamine derivatives may possess direct antioxidant properties, although the primary mechanism is believed to be the restoration of metabolic function.[12] Studies have indicated that this compound may reduce oxidative stress and inflammation in neural tissues, potentially offering neuroprotective effects.[1]

Diagram of this compound's Influence on Mitochondrial Energy Metabolism

Caption: this compound's conversion to TPP enhances PDC and α-KGDH activity.

Experimental Protocols for Assessing Mitochondrial Function

To empirically validate the effects of this compound on mitochondrial energy metabolism, a series of robust and reproducible assays are required. The following protocols provide step-by-step methodologies for the key assessments.

Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

The Seahorse XF Analyzer is a powerful tool for real-time measurement of mitochondrial respiration in isolated mitochondria or intact cells.[13][14][15]

Experimental Workflow for Seahorse XF Analyzer

Caption: Workflow for measuring mitochondrial OCR using the Seahorse XF Analyzer.

Step-by-Step Protocol:

-

Isolation of Mitochondria: Isolate mitochondria from cells or tissues of interest using differential centrifugation. Ensure all steps are performed at 4°C to maintain mitochondrial integrity.

-

Mitochondrial Plating: Adhere isolated mitochondria to the bottom of a Seahorse XF microplate at a concentration of 5-10 µg of mitochondrial protein per well in a mitochondrial assay solution (MAS).

-

Preparation of Compounds: Prepare stock solutions of substrates (e.g., pyruvate, malate, succinate) and mitochondrial inhibitors (e.g., ADP, oligomycin, FCCP, rotenone/antimycin A) in MAS.

-

Seahorse XF Analyzer Setup: Hydrate the sensor cartridge overnight. Calibrate the instrument with the prepared compounds loaded into the appropriate ports of the sensor cartridge.

-

Assay Execution: Place the cell plate with the isolated mitochondria into the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will sequentially inject the compounds and measure the corresponding changes in OCR.

-

Data Analysis: Utilize the Seahorse Wave software to analyze the OCR data and calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Quantification of Mitochondrial ATP Production

A luciferase-based bioluminescent assay is a highly sensitive method for quantifying ATP levels.[16][17][18][19]

Step-by-Step Protocol:

-

Reagent Preparation: Prepare a reaction buffer containing D-luciferin and firefly luciferase. Prepare ATP standards of known concentrations.

-

Mitochondrial Incubation: Incubate isolated mitochondria (or cell lysates) with substrates for oxidative phosphorylation (e.g., pyruvate, malate, ADP) in the presence or absence of this compound.

-

Lysis (for whole cells): If using whole cells, lyse the cells to release the intracellular ATP.

-

Luminescence Measurement: Add the luciferase reaction buffer to the samples and standards. Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

-

Data Analysis: Generate a standard curve using the ATP standards. Calculate the ATP concentration in the samples based on the standard curve and normalize to protein concentration.

Detection of Mitochondrial Reactive Oxygen Species (ROS)

MitoSOX™ Red is a fluorescent probe that selectively detects superoxide in the mitochondria of live cells.[20][21][22]

Step-by-Step Protocol:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound or control vehicle for the desired time. Include positive (e.g., Antimycin A) and negative controls.

-

MitoSOX™ Red Staining: Prepare a 5 µM working solution of MitoSOX™ Red in warm buffer (e.g., HBSS). Remove the culture medium from the cells and incubate with the MitoSOX™ Red working solution for 10-30 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells three times with warm buffer to remove excess probe.

-

Analysis:

-

Fluorescence Microscopy: Image the cells using a fluorescence microscope with appropriate filters for rhodamine (excitation/emission ~510/580 nm).

-

Flow Cytometry: Harvest the cells by trypsinization, resuspend in buffer, and analyze on a flow cytometer using the PE channel.

-

-

Data Quantification: Quantify the mean fluorescence intensity of the cell populations. An increase in red fluorescence indicates an increase in mitochondrial superoxide production.

Expected Outcomes and Data Interpretation

While direct quantitative data for this compound's effects on these specific mitochondrial assays are not widely published, we can hypothesize the expected outcomes based on its mechanism of action.

Table 1: Predicted Effects of this compound on Mitochondrial Parameters

| Parameter | Assay | Expected Effect of this compound | Rationale |

| Mitochondrial Respiration | Seahorse XF Analyzer | Increase in Basal and Maximal Respiration | Enhanced PDC and α-KGDH activity increases substrate flux into the ETC. |

| ATP Production | Luciferase-based Assay | Increased ATP Levels | Improved oxidative phosphorylation efficiency due to enhanced substrate supply. |

| Mitochondrial ROS | MitoSOX™ Red Staining | Decreased Superoxide Levels | More efficient electron transport reduces electron leakage and subsequent superoxide formation. |

It is crucial to note that these are anticipated effects. Rigorous experimentation, as outlined in the provided protocols, is necessary to empirically determine the precise quantitative impact of this compound on mitochondrial energy metabolism in various cell types and disease models.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for conditions associated with mitochondrial dysfunction, primarily through its ability to circumvent the bioavailability limitations of conventional thiamine. By efficiently augmenting intracellular TPP levels, this compound can restore the function of critical mitochondrial enzymes, thereby enhancing ATP production and mitigating oxidative stress. The experimental frameworks provided in this guide offer a robust platform for researchers and drug developers to further investigate and validate the bioenergetic benefits of this compound.

Future research should focus on conducting comprehensive studies to generate quantitative data on the direct effects of this compound on mitochondrial respiration, ATP synthesis, and ROS production in various preclinical models of mitochondrial and neurodegenerative diseases. Head-to-head comparisons with other thiamine derivatives, such as benfotiamine, would also be invaluable in elucidating the most effective strategies for targeting thiamine-dependent mitochondrial pathways.[23][24][25][26] Ultimately, a deeper understanding of this compound's impact on mitochondrial energy metabolism will be instrumental in translating its therapeutic potential into clinical applications for a range of debilitating diseases.[8][27][28][29]

References

-

What is the mechanism of this compound? - Patsnap Synapse. (2024-07-17). Retrieved from [Link]

-

Neuroprotective Activity of Polyphenol-Rich Ribes diacanthum Pall against Oxidative Stress in Glutamate-Stimulated HT-22 Cells and a Scopolamine-Induced Amnesia Animal Model. (2020-09-21). PubMed Central. Retrieved from [Link]

-

Oxidative Stress and Antioxidants in Neurodegenerative Disorders. (2020-01-13). MDPI. Retrieved from [Link]

-

Therapies for mitochondrial diseases and current clinical trials. (2017-06-28). PMC. Retrieved from [Link]

-

Thiamine deficiency: a commonly unrecognised but easily treatable condition. (2022-09-09). PMC. Retrieved from [Link]

-

Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine. (2021-05-21). MDPI. Retrieved from [Link]

-

Pharmacokinetic study of benfotiamine and the bioavailability assessment compared to thiamine hydrochloride. (2014-11). PubMed. Retrieved from [Link]

-

Responses of the mitochondrial alpha-ketoglutarate dehydrogenase complex to thiamine deficiency may contribute to regional selective vulnerability. (2010-06-01). PubMed Central. Retrieved from [Link]

-

Elementary steps in the reaction of the pyruvate dehydrogenase complex from pig heart. Kinetics of thiamine diphosphate binding to the complex. (1983-11-02). PubMed. Retrieved from [Link]

-

Comparative Pharmacokinetic Analysis of Thiamine and Its Phosphorylated Metabolites Administered as Multivitamin Preparations. (2016-10-01). PubMed. Retrieved from [Link]

-

Analyzing Microgram Quantities of Isolated Mitochondria in the Agilent Seahorse XFe/XF96 Analyzer. (n.d.). Agilent. Retrieved from [Link]

-

Therapies for Mitochondrial Disease: Past, Present, and Future. (2025-07-25). PMC. Retrieved from [Link]

-

Analysis of Mitochondrial Function in Cell Membranes as Indicator of Tissue Vulnerability to Drugs in Humans. (2022-09-02). PMC. Retrieved from [Link]

-

Hiding in Plain Sight: Modern Thiamine Deficiency. (2021-09-24). MDPI. Retrieved from [Link]

-

A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia. (2021-04-20). PMC. Retrieved from [Link]

-

Thiamine Compounds Alleviate Oxidative Stress, Over-Expression of Pro-Inflammatory Markers and Behavioral Abnormalities in a Mouse Predation Model of PTSD. (2023-01-13). MDPI. Retrieved from [Link]

-

Assessing Mitochondrial Bioenergetics in Isolated Mitochondria from Various Mouse Tissues Using Seahorse XF96 Analyzer. (2018-01-01). PubMed. Retrieved from [Link]

-

The α-Ketoglutarate Dehydrogenase Complex as a Hub of Plasticity in Neurodegeneration and Regeneration. (2020-11-20). MDPI. Retrieved from [Link]

-

The importance of thiamine (vitamin B1) in humans. (2023-10-10). Portland Press. Retrieved from [Link]

-

Alpha-ketoglutarate dehydrogenase deficiency. (n.d.). MedLink Neurology. Retrieved from [Link]

-

Thiamine pyrophosphate. (n.d.). Wikipedia. Retrieved from [Link]

-

Mitochondrial Medicine Therapies: Rationale, Evidence, and Dosing Guidelines. (2019-01-18). PMC. Retrieved from [Link]

-

Comparative bioavailability of various thiamine derivatives after oral administration. (2025-08-07). ResearchGate. Retrieved from [Link]

-

Mitochondrial staining of NK cells by flow cytometry. (2023-07-12). Protocols.io. Retrieved from [Link]

-

Isolated Mitochondria Assay using the XF24 Analyzer. (2004-09-11). WK Lab. Retrieved from [Link]

-

Independent Modulation of the Activity of α-Ketoglutarate Dehydrogenase Complex by Ca2+ and Mg2+. (1996-01-01). ACS Publications. Retrieved from [Link]

-

Brain mitochondrial metabolism in experimental thiamine deficiency. (1984-03). Neurology. Retrieved from [Link]

-

Pyruvate Dehydrogenase Mechanism: The Chemistry of TPP. (2018-07-16). YouTube. Retrieved from [Link]

-

Seahorse XF Cell Mito Stress Test Kit User Guide. (n.d.). Agilent. Retrieved from [Link]

-

Advances in drug therapy for mitochondrial diseases. (2018-07). Annals of Translational Medicine. Retrieved from [Link]

-

The Key Role of Mitochondrial Function in Health and Disease. (2023-09-01). MDPI. Retrieved from [Link]

-

tca cycle + electron - transport chain. (2019). Doctor 2019. Retrieved from [Link]

-

MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS. (2015-08-01). PMC. Retrieved from [Link]

-

A Modern Approach to the Treatment of Mitochondrial Disease. (2013-03-22). PMC. Retrieved from [Link]

-

Schematic flowchart for the isolated mitochondria assay using the... (n.d.). ResearchGate. Retrieved from [Link]

-

Daytime-Dependent Effects of Thiamine on the Thiamine Pool and Pyruvate Dehydrogenase Regulation in the Brain and Heart. (2020-09-29). MDPI. Retrieved from [Link]

Sources

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. portlandpress.com [portlandpress.com]

- 3. Responses of the mitochondrial alpha-ketoglutarate dehydrogenase complex to thiamine deficiency may contribute to regional selective vulnerability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Hiding in Plain Sight: Modern Thiamine Deficiency [mdpi.com]

- 6. Thiamine deficiency: a commonly unrecognised but easily treatable condition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Elementary steps in the reaction of the pyruvate dehydrogenase complex from pig heart. Kinetics of thiamine diphosphate binding to the complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Therapies for mitochondrial diseases and current clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medlink.com [medlink.com]

- 10. neurology.org [neurology.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. agilent.com [agilent.com]

- 14. Assessing Mitochondrial Bioenergetics in Isolated Mitochondria from Various Mouse Tissues Using Seahorse XF96 Analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Firefly Luciferase ATP Assay Kit | Cell Signaling Technology [cellsignal.com]

- 18. Luciferase Assay System Protocol [worldwide.promega.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 21. file.medchemexpress.com [file.medchemexpress.com]

- 22. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Pharmacokinetic study of benfotiamine and the bioavailability assessment compared to thiamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Comparative Pharmacokinetic Analysis of Thiamine and Its Phosphorylated Metabolites Administered as Multivitamin Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Therapies for Mitochondrial Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Advances in drug therapy for mitochondrial diseases - Zhang - Annals of Translational Medicine [atm.amegroups.org]

- 29. A Modern Approach to the Treatment of Mitochondrial Disease - PMC [pmc.ncbi.nlm.nih.gov]

Prosultiamine: Pharmacokinetics, Tissue Distribution, and Blood-Brain Barrier Penetration Dynamics

Executive Summary

Prosultiamine (Thiamine Propyl Disulfide, TPD) represents a class of lipophilic thiamine derivatives designed to overcome the rate-limiting transport mechanisms that restrict the bioavailability of water-soluble Thiamine HCl. Unlike standard thiamine, which relies on saturable high-affinity carriers (THTR-1 and THTR-2), this compound utilizes a passive diffusion mechanism driven by its disulfide structure.

This technical guide analyzes the pharmacokinetic (PK) profile of this compound, with a specific focus on its superior Blood-Brain Barrier (BBB) penetration compared to other derivatives like benfotiamine. It provides a validated experimental framework for quantifying this compound-derived thiamine in biological matrices using LC-MS/MS.

Chemical Basis of Bioavailability: The Disulfide Exchange Mechanism

The core advantage of this compound lies in its chemical masking of the thiazole ring. The molecule remains lipophilic and stable in the extracellular environment but acts as a "Trojan Horse" upon cellular entry.

Mechanism of Action[1][2]

-

Absorption: this compound crosses the intestinal mucosa via passive diffusion, bypassing the saturation kinetics of THTR-1 transporters.

-

Cellular Entry & Activation: Once inside the cytoplasm (or erythrocyte), the disulfide bond undergoes a thiol-disulfide exchange reaction with intracellular Glutathione (GSH) or cysteine.

-

Trapping: This reaction releases free thiamine, which is immediately phosphorylated by Thiamine Pyrophosphokinase (TPK) into Thiamine Pyrophosphate (TPP). TPP is charged and impermeable, effectively "trapping" the vitamin inside the cell.

Diagram: Metabolic Activation Pathway

Caption: Figure 1. The "Metabolic Trapping" mechanism. This compound diffuses freely into cells, where intracellular glutathione reduces it to thiamine, which is then phosphorylated to TPP, preventing efflux.

Pharmacokinetic Profile and Tissue Distribution[3][4]

The Erythrocyte Reservoir Effect

Unlike water-soluble thiamine, which is rapidly cleared by the kidneys, this compound accumulates significantly in erythrocytes. The disulfide exchange with hemoglobin-associated thiols allows red blood cells to act as a circulating reservoir, slowly releasing thiamine back into plasma to maintain therapeutic levels for prolonged periods.

Comparative Pharmacokinetics

The following table contrasts this compound with Thiamine HCl and Benfotiamine. Note the critical distinction in Brain Uptake .

| Parameter | Thiamine HCl (Standard) | Benfotiamine (S-acyl derivative) | This compound (Disulfide derivative) |

| Absorption Mechanism | Active Transport (Saturable, THTR-1/2) | Passive Diffusion (Lipophilic) | Passive Diffusion (Lipophilic) |

| Bioavailability | Low (<5% at high doses) | High | High |

| Half-Life (t1/2) | Short (Rapid renal clearance) | Moderate | Long (Erythrocyte reservoir) |

| Main Tissue Target | Liver, Kidney | Peripheral Nerves, Liver, Muscle | Brain , Liver, Muscle, Heart |

| BBB Penetration | Poor (Requires transporters) | Limited/Poor | Excellent |

| Clinical Focus | General Deficiency | Diabetic Neuropathy (Peripheral) | Neuroprotection, CNS Disorders |

Critical Insight for Drug Developers: While Benfotiamine is highly effective for peripheral tissues (e.g., diabetic neuropathy), studies indicate it does not significantly increase brain thiamine levels compared to disulfide derivatives like this compound or Fursultiamine. For CNS-targeted indications (e.g., Alzheimer's, Wernicke's), this compound is the superior candidate due to its ability to traverse the BBB.

Experimental Protocol: LC-MS/MS Quantification

To accurately study this compound pharmacokinetics, researchers must measure Total Thiamine (Free + Phosphorylated) in whole blood, as the parent compound is rapidly metabolized.

Method Validation Framework (Self-Validating)

-

Matrix: Whole Blood (Required due to erythrocyte partitioning).

-

Internal Standard: Thiamine-d3 or Thiamine-13C3.

-

Key Reagent: Potassium Ferricyanide (for Thiochrome fluorescence) OR TCEP (for LC-MS reduction). Note: This protocol focuses on the LC-MS/MS approach for specificity.

Workflow Diagram

Caption: Figure 2. Optimized LC-MS/MS workflow for thiamine quantification in whole blood. Zinc Sulphate is preferred over TCA to prevent acid hydrolysis of phosphate esters during prep.

Detailed Protocol Steps

-

Sample Preparation:

-

Aliquot 50 µL of whole blood into a 1.5 mL Eppendorf tube.

-

Add 20 µL of Internal Standard solution (Thiamine-d3, 100 ng/mL).

-

Precipitation: Add 150 µL of precipitating agent (0.1 M ZnSO4 in 50% Methanol). Rationale: ZnSO4 effectively lyses cells and precipitates hemoglobin without the rapid degradation of thiamine phosphates seen with strong acids.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

-

LC-MS/MS Conditions:

-

Mass Spectrometry Settings (ESI+):

-

Thiamine Transition: m/z 265.1 → 122.1 (Quantifier).

-

TPP Transition: m/z 425.0 → 122.1 (Quantifier).

-

This compound (if measuring parent): m/z 357.1 → 265.1 (Rapidly disappears in vivo).

-

References

-

Mechanism of this compound & Disulfide Exchange Source: Patsnap Synapse / Wikipedia Summary: this compound acts as a lipophilic "mask" for thiamine, enabling passive diffusion and BBB penetration before reduction by glutathione.

-

Comparative Brain Uptake: Benfotiamine vs. Disulfides Source: Volvert, M. L., et al. (2008). "Benfotiamine... has different mechanisms of action... than lipid-soluble thiamine disulfide derivatives."[3] BMC Pharmacology. Summary: Confirms that while Benfotiamine increases peripheral thiamine, it does not significantly increase brain thiamine levels compared to disulfide derivatives.[3]

-

LC-MS/MS Method for B-Vitamins in Whole Blood Source: Kahoun, D., et al. (2022).[1] "Development and validation of an LC-MS/MS method for determination of B vitamins... in whole blood." PLOS ONE. Summary: Provides the validated parameters for ZnSO4 precipitation and C30 column separation used in the protocol above.

-

Thiamine Pharmacokinetics & High Dose Safety Source: Smithline, H. A., et al. (2012). "Pharmacokinetics of high-dose oral thiamine hydrochloride in healthy subjects." BMC Clinical Pharmacology. Summary: Establishes the baseline PK for standard thiamine for comparison (non-linear absorption).

-

Glutathione Metabolism & Reduction Mechanism Source: Lu, S. C.[4] (2013). "Glutathione synthesis."[5][6] Biochimica et Biophysica Acta. Summary: Details the intracellular glutathione redox cycle required to activate this compound.

Sources

- 1. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood | PLOS One [journals.plos.org]

- 3. Benfotiamine, a synthetic S-acyl thiamine derivative, has different mechanisms of action and a different pharmacological profile than lipid-soluble thiamine disulfide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glutathione: Overview of its protective roles, measurement, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Emerging regulatory paradigms in glutathione metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Prosultiamine Influence on Cholinergic Neurotransmission

Executive Summary

This technical guide analyzes the pharmacological and metabolic mechanisms by which Prosultiamine (Thiamine Propyl Disulfide, TPD) modulates cholinergic neurotransmission. Unlike standard thiamine salts, this compound’s lipophilic structure allows it to bypass rate-limited transport at the blood-brain barrier (BBB), significantly elevating brain thiamine pyrophosphate (TPP) levels. This guide details the causal chain from TPD administration to increased Acetyl-CoA availability—the acetyl donor for acetylcholine (ACh) synthesis—and explores its specific therapeutic utility in HTLV-1 Associated Myelopathy (HAM/TSP) and neurogenic bladder dysfunction.

Pharmacokinetics: The Lipophilic Advantage

The critical differentiator of this compound is its ability to overcome the saturation kinetics of the thiamine transport system.

Transport Mechanism

Standard thiamine (Vitamin B1) relies on saturable transporters (ThTR1 and ThTR2) to cross the BBB. This compound, being a disulfide derivative, is lipid-soluble.[1] It crosses the BBB via passive diffusion, achieving brain concentrations significantly higher than equivalent doses of thiamine hydrochloride.

Pharmacokinetic Comparison

The following table contrasts the bioavailability profiles of standard Thiamine HCl and this compound.

| Parameter | Thiamine HCl | This compound (TPD) | Mechanism of Entry |

| Solubility | Water-soluble | Lipid-soluble | TPD: Passive Diffusion |

| BBB Penetration | Low (Saturable Transport) | High (Non-saturable) | HCl: Carrier-mediated (ThTR1/2) |

| Brain TPP Levels | Marginal increase | Significant elevation | TPD: Rapid intracellular reduction |

| Half-life (Blood) | Short | Extended | TPD: High RBC affinity |

| Primary Utility | Peripheral deficiency | CNS metabolic support | TPD: Central cholinergic support |

Molecular Mechanism: The Acetyl-CoA Axis

This compound does not act as a direct agonist at cholinergic receptors. Instead, it functions presynaptically to increase the substrate availability for Choline Acetyltransferase (ChAT).

The Metabolic Cascade

-

Entry: this compound crosses the neuronal membrane.

-

Reduction: Intracellular glutathione reduces the disulfide bond, releasing free thiamine.

-

Phosphorylation: Thiamine is phosphorylated to Thiamine Pyrophosphate (TPP).[2]

-

Mitochondrial Action: TPP acts as an essential cofactor for the Pyruvate Dehydrogenase Complex (PDH) .

-

Synthesis: PDH converts Pyruvate to Acetyl-CoA .

-

Neurotransmission: Acetyl-CoA + Choline

Acetylcholine .

This pathway is critical because the supply of Acetyl-CoA is often the rate-limiting step in ACh synthesis during periods of high metabolic demand or neurodegeneration.

Pathway Visualization

The following diagram illustrates the conversion of this compound to Acetylcholine within the cholinergic neuron.

Caption: Figure 1: this compound bypasses BBB transport limits to fuel the PDH complex, increasing Acetyl-CoA availability for ACh synthesis.

Therapeutic Applications: HAM/TSP and Neurogenic Bladder

The most robust clinical evidence for this compound’s cholinergic influence lies in the treatment of Human T-lymphotropic virus type 1 (HTLV-1) Associated Myelopathy (HAM/TSP).

Dual Mechanism in HAM/TSP

This compound exhibits a unique dual mechanism in this pathology:

-

Apoptotic Induction: It induces caspase-dependent apoptosis in HTLV-1 infected cells, reducing viral load.[3]

-

Cholinergic Restoration: It ameliorates "neurogenic bladder" (detrusor-sphincter dyssynergia) by enhancing cholinergic drive to the detrusor muscle.

Clinical Evidence (Urinary Dysfunction)

In clinical trials involving HAM/TSP patients, this compound (300 mg/day) demonstrated significant improvements in urodynamic parameters.[4]

| Biomarker / Parameter | Effect of this compound | Physiological Implication |

| Urinary NGF/Cr | Significant Decrease | Reduced bladder inflammation/neural stress |

| Urinary ATP/Cr | Significant Decrease | Reduced purinergic signaling (urgency) |

| Detrusor Pressure | Increased | Enhanced cholinergic contractility |

| Bladder Capacity | Increased | Improved storage function |

Note: NGF = Nerve Growth Factor; Cr = Creatinine.[5]

Experimental Protocols

To validate the effects of this compound on cholinergic transmission, researchers utilize HPLC for tissue quantification and Microdialysis for real-time neurotransmitter release.

Protocol A: Quantification of Brain Thiamine via HPLC

This protocol ensures the drug has successfully crossed the BBB and converted to the active TPP form.

Principle: Thiamine compounds are oxidized to fluorescent thiochrome derivatives using potassium ferricyanide.

-

Sample Prep: Homogenize brain tissue (striatum/hippocampus) in 10% trichloroacetic acid (TCA) to precipitate proteins.

-

Centrifugation: Spin at 15,000 x g for 15 min at 4°C. Collect supernatant.

-

Washing: Wash supernatant with water-saturated ether to remove lipids/TCA.

-

Derivatization: Mix sample with 0.01% potassium ferricyanide in 15% NaOH.

-

HPLC Conditions:

-

Column: C18 Reverse Phase (e.g., 150mm x 4.6mm).

-

Mobile Phase: Phosphate buffer (pH 8.5) / Methanol (90:10).

-

Detection: Fluorescence (Ex: 375 nm, Em: 435 nm).

-

-

Validation: Peaks must correspond to Thiamine, TMP, and TPP standards.

Protocol B: In Vivo Microdialysis (ACh Release)

This protocol measures the functional output of the cholinergic neuron following this compound administration.

Workflow:

-

Stereotaxic Surgery: Implant guide cannula into the medial prefrontal cortex or hippocampus of the rat.

-

Recovery: Allow 5-7 days for recovery.

-

Perfusion: Insert probe (2mm membrane). Perfuse with Ringer’s solution containing neostigmine (10 µM) to inhibit acetylcholinesterase (AChE), allowing ACh accumulation.

-

Administration: Administer this compound (IP or Oral).

-

Collection: Collect dialysate fractions every 15-20 minutes.

-

Analysis: Analyze fractions via HPLC with Electrochemical Detection (HPLC-ECD).

Microdialysis Workflow Diagram

Caption: Figure 2: In vivo microdialysis workflow to quantify extracellular Acetylcholine release post-treatment.

References

-

Nakamura, T., et al. (2013). Efficacy of this compound treatment in patients with human T lymphotropic virus type I-associated myelopathy/tropical spastic paraparesis: results from an open-label clinical trial.[4][6] BMC Medicine, 11:182.[4][6]

-

Gibson, G. E., & Blass, J. P. (2007). Thiamine-dependent processes and treatment strategies in neurodegeneration. Antioxidants & Redox Signaling, 9(10), 1605-1620.

-

[Link]

-

-

Bettendorff, L. (1995). Thiamine in excitable tissues: reflections on a non-cofactor role. Metabolic Brain Disease, 9, 183-209.

-

[Link]

-

-

Yamanaka, H., et al. (2014). This compound for treatment of lower urinary tract dysfunction accompanied by human T-lymphotropic virus type 1-associated myelopathy/tropical spastic paraparesis.

-

[Link]

-

-

Lonsdale, D. (2006). A review of the biochemistry, metabolism and clinical benefits of thiamin(e) and its derivatives.

-

[Link]

-

Sources

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Synthetic Thioesters of Thiamine: Promising Tools for Slowing Progression of Neurodegenerative Diseases [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Therapeutic benefits of an oral vitamin B1 derivative for human T lymphotropic virus type I-associated myelopathy/tropical spastic paraparesis (HAM/TSP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound for treatment of lower urinary tract dysfunction accompanied by human T-lymphotropic virus type 1-associated myelopathy/tropical spastic paraparesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ics-eus.org [ics-eus.org]

Bioavailability and CNS Penetration: Oral Prosultiamine vs. Intravenous Thiamine

Content Type: Technical Whitepaper Audience: Researchers, Pharmacokineticists, and Drug Development Scientists

Executive Summary: The Bioavailability Paradox

In the treatment of thiamine (Vitamin B1) deficiency disorders—ranging from Wernicke’s Encephalopathy (WE) to metabolic neurodegeneration—the route of administration is often dictated by a single pharmacokinetic metric: plasma

However, this guide posits a critical counter-narrative supported by pharmacokinetic data: Systemic bioavailability (plasma concentration) does not equate to tissue bioavailability (CNS retention).